molecular formula C20H22O11 B12719744 Ammiol glucoside CAS No. 123715-08-2

Ammiol glucoside

Cat. No.: B12719744
CAS No.: 123715-08-2
M. Wt: 438.4 g/mol
InChI Key: CLABIQPMDJOSBJ-ZHQGELOASA-N
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Description

No structural, biochemical, or pharmacological data are available in the referenced materials to define or characterize this compound. This discrepancy suggests either a nomenclature issue (e.g., regional naming, synonym, or typographical error) or a lack of peer-reviewed studies on "Ammiol glucoside" in the indexed literature. For this analysis, we assume "this compound" refers to a hypothetical or lesser-known glucoside derivative and proceed by comparing structural and functional analogs of glucosides described in the evidence.

Properties

CAS No.

123715-08-2

Molecular Formula

C20H22O11

Molecular Weight

438.4 g/mol

IUPAC Name

4,9-dimethoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one

InChI

InChI=1S/C20H22O11/c1-26-16-9-3-4-28-17(9)19(27-2)18-12(16)10(22)5-8(30-18)7-29-20-15(25)14(24)13(23)11(6-21)31-20/h3-5,11,13-15,20-21,23-25H,6-7H2,1-2H3/t11-,13-,14+,15-,20-/m1/s1

InChI Key

CLABIQPMDJOSBJ-ZHQGELOASA-N

Isomeric SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)COC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammiol glucoside typically involves the glycosylation of ammiol with glucose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to ammiol. Chemical synthesis, on the other hand, may involve the use of glycosyl halides or acetates in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may utilize biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. This method is advantageous due to its specificity and efficiency. Alternatively, chemical synthesis on an industrial scale may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ammiol glucoside can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace one functional group in this compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler alcohol derivatives.

Scientific Research Applications

Ammiol glucoside has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study glycosylation reactions and the properties of glycosides.

    Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.

    Medicine: this compound is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals, as well as in cosmetic formulations.

Mechanism of Action

The mechanism of action of ammiol glucoside involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress, modulation of inflammatory responses, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Glucoside Compounds

The evidence highlights diverse glucosides with distinct biochemical properties, structural features, and applications. Below is a comparative analysis of key glucosides and their analogs, organized by structural class and functional relevance:

Phenolic Acid Glucosides
  • p-Coumaric Acid Glucoside : Identified in olive leaf fractions as a major compound activating AMPK, a key enzyme in cellular energy homeostasis. It is structurally characterized by a coumaroyl group linked to glucose via a β-glycosidic bond .
  • Hydroxytyrosol Glucoside: Found in avocado seeds, this glucoside is associated with antioxidant activity. Its structure includes a hydroxytyrosol (a phenolic alcohol) conjugated to glucose, enhancing solubility and stability .

Functional Comparison :

Compound Biological Activity Stability/Solubility Key Structural Feature Source
p-Coumaric acid glucoside AMPK activation, antioxidant Moderate solubility Coumaroyl-glucose linkage Olive leaves
Hydroxytyrosol glucoside Antioxidant, anti-inflammatory High solubility Dihydroxyphenyl-ethyl-glucose Avocado seeds
Flavonoid Glucosides
  • Luteolin Glucoside Isomers : Identified in olive leaves and Tibetan Saussurea species. These isomers differ in glucose attachment positions (e.g., 3'-, 4'-, or 7-O-glucosylation), influencing antioxidant potency. Luteolin-7-O-glucoside exhibits stronger antioxidant activity than its 3'- or 4'-isomers .
  • Kaempferol-3-O-Glucoside : Found in Thesium chinense, this glucoside demonstrates protein glycation inhibition. Its structure includes a kaempferol aglycone with glucose at the 3-hydroxy position .

Functional Comparison :

Compound Antioxidant Activity (IC₅₀) Key Structural Variation Bioactivity Source
Luteolin-7-O-glucoside 1 × 10⁻⁴ mol/L Glucose at C7 position Strong radical scavenging Olive leaves
Kaempferol-3-O-glucoside Not reported Glucose at C3 position Anti-glycation Thesium chinense
Anthocyanin Glucosides
  • Malvidin-3-O-Glucoside Derivatives: Abundant in red wine and oak-leaf lettuce. Acetylated (malvidin-3-O-(6-acetyl)-glucoside) and coumaroylated (malvidin-3-O-(6-coumaroyl)-glucoside) forms exhibit enhanced stability and color retention compared to non-acylated analogs. These derivatives show 100% adsorption on PVPP columns due to their planar structures .
  • Cyanidin-3-O-Glucoside : Found in red lettuce, this glucoside is less stable under thermal processing but shows higher bioavailability in unprocessed foods .

Stability and Adsorption Comparison :

Compound Thermal Stability Adsorption on PVPP Structural Modification Source
Malvidin-3-O-(6-coumaroyl)-glucoside High 100% Coumaroyl ester at glucose C6 Red wine
Cyanidin-3-O-glucoside Low 40–60% No acylation Red lettuce
Immunomodulatory Glucosides
  • Acetylated p-Aminophenol-β-Glucoside: Demonstrates altered serological specificity compared to its non-acetylated form. The acetyl group at the terminal hexose modifies antigen-antibody interactions, highlighting the role of minor structural changes in immune recognition .
  • Azophenol-α-Glucoside: Used as a comparative antigen, this α-anomer exhibits distinct immunological behavior from β-glucosides, underscoring the importance of glycosidic bond configuration .

Structural-Immunological Relationship:

Compound Glycosidic Bond Immunological Specificity Key Modification Source
p-Aminophenol-β-glucoside β-configuration High specificity None (baseline) Synthetic
Acetylated p-aminophenol-β-glucoside β-configuration Altered specificity Acetyl group at C6-OH Synthetic

Q & A

Q. What analytical methods are recommended for quantifying Ammiol glucoside and its impurities in experimental formulations?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for quantification. For impurities, semi-quantitative GC/MS analysis can detect residual alkyl glucosides (e.g., lauryl glucoside) at concentrations as low as 1.5 ppm. Ensure protocols include internal standards (e.g., vanillin for HPLC) and validate methods using software like Xcalibur or Modde for data processing .

Q. How should researchers design experiments to assess the stability of this compound in cosmetic or pharmaceutical formulations?

Adopt a Quality by Design (QbD) framework. Define critical quality attributes (e.g., pH, viscosity) and use a D-optimal experimental design to test variables such as surfactant concentration (15–30%), polyol content (2–12%), and stabilizers. Statistical tools like Modde 12.1 can optimize formulation robustness and identify interaction effects between excipients .

Q. What are the key considerations for selecting compatible excipients in this compound-based formulations?

Prioritize non-ionic surfactants (e.g., lauryl glucoside, decyl glucoside) to minimize electrostatic interactions. Use glucoside detergents with low critical micelle concentrations (CMC) to preserve protein integrity in biologics. Validate compatibility via stress testing (e.g., thermal cycling, pH extremes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between synthetic batches of this compound?

Conduct root-cause analysis using orthogonal methods:

  • Compare GC/MS impurity profiles across batches.
  • Validate synthesis protocols for residual solvents (e.g., IBOA) or incomplete glycosylation.
  • Apply central composite design (CCD) to identify critical process parameters (e.g., reaction time, temperature) affecting yield and purity .

Q. What experimental strategies optimize the enzymatic glycosylation of this compound to enhance pharmacological activity?

Use β-anomer-selective enzymes (e.g., BLC-catalyzed reactions) to improve stereochemical specificity. Characterize products via 1H/13C NMR and HMBC spectroscopy to confirm glycosidic bond formation. Test bioactivity using in vitro models (e.g., topical cooling assays for menthol glucoside derivatives) .

Q. How can researchers address challenges in isolating this compound from complex plant matrices?

Combine extraction with 80% ethanol under low-temperature, dark conditions to preserve labile glycosides. Employ preparative HPLC with C18 columns and methanol-acid mobile phases for purification. Validate recovery rates using spiked matrices and isotopic labeling .

Q. What statistical approaches are recommended for analyzing multivariate data in this compound formulation studies?

Use multivariate analysis (MVA) tools like partial least squares regression (PLSR) to correlate formulation variables (e.g., surfactant ratio) with responses (e.g., foam stability). Report R², Q², and model validity metrics to ensure reproducibility .

Methodological Guidelines

Q. How should researchers document experimental protocols for peer-reviewed publications?

What frameworks assist in formulating hypothesis-driven research questions for this compound studies?

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:

  • Population: Protein-ligand complexes.
  • Intervention: this compound as a stabilizing agent.
  • Comparison: Traditional detergents (e.g., SDS).
  • Outcome: Structural integrity via cryo-EM .

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